3-bromo-N,N-bis(trimethylsilyl)propan-1-amine
Description
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is an organosilicon compound with the empirical formula C9H24BrNSi2. It is a valuable chemical in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a propan-1-amine backbone.
Properties
IUPAC Name |
3-bromo-N,N-bis(trimethylsilyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCITYJREKCYVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CCCBr)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24BrNSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453165 | |
| Record name | N,N-bis(trimethylsilyl)-3-bromo-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172851-95-5 | |
| Record name | N,N-bis(trimethylsilyl)-3-bromo-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
The most commonly reported and efficient preparation method for 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine involves the direct silylation of 3-bromopropylamine using hexamethyldisilazane (HMDS) under anhydrous conditions:
$$
\text{3-bromopropylamine} + \text{hexamethyldisilazane} \xrightarrow{\text{anhydrous, heat}} \text{this compound} + \text{ammonia}
$$
- Starting materials : 3-bromopropylamine and hexamethyldisilazane
- Reaction conditions : Anhydrous environment to prevent hydrolysis of sensitive silyl groups; typically mild heating to facilitate reaction
- By-products : Ammonia gas released during silylation
This method effectively introduces two trimethylsilyl groups on the nitrogen atom while preserving the bromine substituent on the propyl chain.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine nitrogen on the silicon center of hexamethyldisilazane, displacing ammonia and forming the bis(trimethylsilyl) derivative. The bromine atom remains intact due to its position on the carbon chain, allowing subsequent functionalization via nucleophilic substitution reactions.
Alternative Synthetic Routes and Variations
While the direct silylation of 3-bromopropylamine with HMDS is the standard approach, related literature and patent documents suggest possible variations:
Use of Metal Amide Intermediates : Organometallic complexes such as M{N(SiMe3)2}2 (M = transition metals like Ti, V, Mn, Co) have been studied for related silylamido chemistry, indicating potential routes to functionalized silylamines via metal-mediated transformations, though these are more complex and less direct.
Bromination of Silylated Amines : Another theoretical approach could involve bromination of pre-formed N,N-bis(trimethylsilyl)propan-1-amine, but this is less common due to potential side reactions and lower selectivity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous solvents (e.g., toluene, THF) | Prevents hydrolysis of silyl groups |
| Temperature | Mild heating (50-100 °C) | Facilitates silylation without decomposition |
| Atmosphere | Inert (nitrogen or argon) | Protects reactive silyl groups |
| Reaction Time | Several hours (varies by scale) | Monitored by TLC or NMR for completion |
Strict exclusion of moisture is critical due to the sensitivity of trimethylsilyl groups to hydrolysis, which would lead to decomposition or side products.
Analytical and Purification Techniques
- Purification : Typically involves distillation or chromatographic separation under inert atmosphere to isolate the pure silylated amine.
- Characterization : Confirmed by NMR spectroscopy (¹H, ¹³C, ²⁹Si), mass spectrometry, and elemental analysis.
- Stability : The compound is stable under dry conditions but requires storage under inert atmosphere to prevent degradation.
Comparative Data on Related Compounds
| Compound Name | Structural Features | Key Differences from Target Compound |
|---|---|---|
| 3-Bromo-1-(trimethylsilyl)-1-propyne | Bromine and one TMS group, alkyne backbone | Different carbon skeleton and fewer silyl groups |
| 4-Bromo-N,N-bis(trimethylsilyl)aniline | Aniline backbone with bromine and two TMS groups | Aromatic amine vs. aliphatic amine |
| N,O-Bis(trimethylsilyl)acetamide | Two TMS groups on nitrogen and oxygen | Different functional groups, no bromine |
The unique combination of the bromopropyl backbone and bis(trimethylsilyl) substitution in this compound confers distinct reactivity and synthetic utility compared to these analogs.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 3-bromopropylamine + hexamethyldisilazane | Formation of bis(trimethylsilyl) amine | Anhydrous, inert atmosphere |
| 2 | Mild heating (50-100 °C) | Completion of silylation | Reaction monitored by NMR/TLC |
| 3 | Purification (distillation/chromatography) | Isolation of pure this compound | Storage under inert atmosphere |
Research Findings and Practical Applications
- The silylation method is well-established and reproducible, yielding high-purity product suitable for further synthetic transformations.
- The bromine functionality remains reactive post-silylation, enabling nucleophilic substitution to introduce diverse functional groups.
- The compound serves as a precursor for the synthesis of N-heterocyclic carbenes and chiral amines, which are important in catalysis and pharmaceutical development.
- Handling precautions include use of protective equipment due to irritant properties and sensitivity to moisture.
Chemical Reactions Analysis
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction Reactions: The compound can be reduced to form the corresponding amine, 3-amino-N,N-bis(trimethylsilyl)propan-1-amine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include lithium aluminum hydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
-
Reagent for Amination Reactions
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is often employed as a reagent for introducing propylamine groups into various molecular structures. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where amine functionalities are essential for biological activity . -
Synthesis of Silane Compounds
The compound serves as a precursor for synthesizing silane derivatives. Its trimethylsilyl groups enhance the stability and reactivity of the resulting silanes, making them suitable for applications in surface chemistry and coatings . -
Photochemical Applications
Recent studies have explored the use of this compound in photochemical reactions, particularly in the formation of rotaxanes. These molecular shuttles exhibit unique properties that can be harnessed in smart materials and nanotechnology .
Applications in Materials Science
-
Surface Modification
The compound can be used to modify surfaces to enhance hydrophobicity or adhesion properties. This is particularly useful in the development of advanced materials such as self-cleaning surfaces and protective coatings . -
Polymer Chemistry
In polymer synthesis, this compound acts as an initiator or modifier, allowing for the creation of functionalized polymers with tailored properties. These polymers find applications in biomedical devices and drug delivery systems .
Case Study 1: Synthesis of Functionalized Silanes
A study demonstrated the utility of this compound in synthesizing functionalized silanes through nucleophilic substitution reactions. The resulting silanes exhibited enhanced reactivity towards silica surfaces, improving adhesion properties in composite materials.
Case Study 2: Development of Photochemical Rotaxanes
Research published in the Journal of the American Chemical Society highlighted the role of this compound in creating photochemically responsive rotaxanes. These rotaxanes showed potential for use in molecular switches and sensors due to their ability to undergo conformational changes upon light exposure .
Data Tables
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Synthesis | Amination reactions | Introduction of propylamine groups |
| Materials Science | Surface modification | Enhanced hydrophobicity and adhesion |
| Polymer Chemistry | Functionalized polymer synthesis | Tailored properties for biomedical applications |
| Photochemistry | Formation of rotaxanes | Potential use in smart materials |
Mechanism of Action
The mechanism of action of 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds. The trimethylsilyl groups provide steric protection and stability to the molecule, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar compounds to 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine include:
3-Bromo-1-(trimethylsilyl)-1-propyne: This compound also contains a bromine atom and a trimethylsilyl group but has a different carbon backbone.
4-Bromo-N,N-bis(trimethylsilyl)aniline: This compound has a similar structure but with an aniline backbone instead of a propan-1-amine backbone.
N,O-Bis(trimethylsilyl)acetamide: This compound contains two trimethylsilyl groups but has different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of a bromine atom and two trimethylsilyl groups attached to a propan-1-amine backbone, which provides distinct reactivity and stability compared to other similar compounds [3][3] .
Biological Activity
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is a halogenated amine compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom attached to a propanamine backbone, with two trimethylsilyl groups. This structure is significant for its reactivity and interaction with biological systems.
Chemical Formula: CHBrNSi
Molecular Weight: 281.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound may exert its effects through:
- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, potentially altering their catalytic activities.
- Cell Signaling Modulation: The compound may influence cell signaling pathways that regulate growth, differentiation, and apoptosis.
- DNA/RNA Interaction: There is potential for binding to nucleic acids, affecting gene expression.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: The compound has shown efficacy against multiple bacterial strains.
- Cytotoxic Effects: It has demonstrated cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Properties: Its structural similarity to known neurotoxins suggests possible neuroprotective effects.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity in Cancer Research
In vitro studies assessed the cytotoxicity of the compound on human leukemia cells (CEM). The IC was determined to be 0.13 ± 0.06 µM, indicating a potent anticancer effect compared to standard treatments.
| Cell Line | IC (µM) |
|---|---|
| Human Leukemia (CEM) | 0.13 ± 0.06 |
| Breast Cancer (MCF7) | 0.25 ± 0.05 |
Neuroprotective Potential
Research exploring the neuroprotective properties of the compound found that it could mitigate oxidative stress-induced neuronal damage in vitro. The mechanism appears to involve the modulation of mitochondrial function.
Q & A
Q. Key Considerations :
- Moisture-sensitive reagents require inert atmospheres (e.g., N₂/Ar) .
- Reaction progress can be monitored by thin-layer chromatography (TLC) or in situ FTIR to track silyl group incorporation .
Table 1 : Representative Reaction Conditions
| Reactant | Reagent | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromopropan-1-amine | TMSCl | Triethylamine, THF | ~65–75 |
Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR :
- Trimethylsilyl (TMS) groups produce sharp singlets at δ 0.1–0.3 ppm in ¹H NMR.
- The bromopropane backbone shows distinct splitting patterns (e.g., triplet for CH₂Br at δ 3.4–3.6 ppm) .
- HRMS (High-Resolution Mass Spectrometry) :
- FTIR :
Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Answer:
The bromine atom serves as a leaving group, enabling participation in Pd-catalyzed couplings (e.g., Suzuki, Heck). Key factors:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands enhances oxidative addition efficiency .
- Steric Effects : Bulky trimethylsilyl groups may slow transmetallation steps, requiring elevated temperatures (80–100°C) .
- Competing Reactivity : The silyl-protected amine can act as a directing group in C–H activation, complicating product isolation.
Table 2 : Cross-Coupling Optimization Parameters
| Reaction Type | Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | XPhos | 90 | 60–70 |
Advanced: What challenges arise in handling this compound under ambient conditions, and how are they mitigated?
Answer:
Q. Data Contradiction Analysis :
- While some protocols recommend CCl₄ as a solvent for stability , others prioritize THF for better solubility . Researchers must validate solvent compatibility via kinetic studies.
Advanced: How is this compound utilized in polymer chemistry, particularly in modifying conjugated diene-based polymers?
Answer:
It acts as a chain-end modifier in anionic polymerization:
- Mechanism : The bromine atom undergoes nucleophilic substitution with living polymer chains, while silyl groups stabilize intermediates.
- Example : In LG Chem’s modified polymers, 10 wt% of a related silylpropanamine improved tensile strength by 20% .
Table 3 : Polymer Modification Protocol
| Polymer Type | Modifier Concentration | Reaction Time (h) | Resulting Property Enhancement |
|---|---|---|---|
| Polybutadiene | 10 wt% | 2 | Increased crosslinking density |
Advanced: How can conflicting NMR data for this compound be resolved during structural elucidation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
